9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile
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Overview
Description
9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is a complex organic compound with a unique tetracyclic structure
Mechanism of Action
Target of action
The compound is structurally similar to tetrahydroisoquinolines (THIQs), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of action
Thiqs generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Without specific research on this compound, it’s difficult to determine the exact biochemical pathways it affects. Thiqs are known to affect various biochemical pathways, depending on their specific targets .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is not well-defined . It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of varying dosages of 11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0{3,8}.0The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification methods, such as chromatography, is essential to obtain high-purity products suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An alkanolamine used as a buffer and precursor to other organic compounds.
Imidazole derivatives: Compounds with similar tetracyclic structures and potential biological activities.
Uniqueness
9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is unique due to its specific tetracyclic structure and the presence of the isopropylamino group, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for research and development .
Properties
IUPAC Name |
11-(propan-2-ylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-12(2)21-18-14-8-4-3-7-13(14)15(11-20)19-22-16-9-5-6-10-17(16)23(18)19/h5-6,9-10,12,21H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLNUCWMVZQMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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